3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
Description
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyloxymethyl substituent at the 3-position of the piperidine ring, with a chlorine atom at the 2-position of the benzyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as neurotransmitter receptors .
The molecular formula of this compound is C₁₃H₁₉Cl₂NO, with a molecular weight of 280.16 g/mol (calculated based on structurally similar compounds in and ).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHQUMWMDUPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-08-8 | |
| Record name | Piperidine, 3-[[(2-chlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-chloro-benzyloxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-(2-substituted-benzyloxymethyl)-piperidine derivatives.
Oxidation: Formation of 3-(2-chloro-benzaldehyde)-piperidine or 3-(2-chloro-benzoic acid)-piperidine.
Reduction: Formation of reduced piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzyloxymethyl group may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride and analogous piperidine derivatives:
Key Observations:
Substituent Position Effects: The position of chlorine on the benzyl group significantly influences electronic and steric properties. For example, 2-chloro substitution (target compound) may enhance interactions with hydrophobic pockets in biological targets compared to 3-chloro analogs .
Pharmacological Implications: Piperidine derivatives with halogenated benzyl groups are often explored for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs) or serotonin transporters. For instance, paroxetine (), a piperidine-based SSRI, shares structural motifs but differs in its benzodioxol and fluorophenyl substituents .
Synthetic Complexity :
- Asymmetric synthesis methods (e.g., chiral auxiliaries in ) are critical for enantiomerically pure piperidine derivatives. However, the target compound’s synthesis likely follows simpler routes due to the absence of chiral centers in its benzyloxymethyl group .
Biological Activity
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloro-benzyl group, which is believed to enhance its binding affinity to biological targets. The presence of the benzyloxymethyl group may contribute to its specificity and efficacy in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. Key mechanisms include:
- Receptor Binding : The compound has been investigated as a ligand in receptor binding studies, suggesting its potential role in modulating neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways relevant to neurological disorders and other conditions.
1. Neurological Disorders
Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in conditions such as Alzheimer's disease and other cognitive impairments.
2. Cancer Research
The compound's structural characteristics suggest potential anticancer properties. Studies exploring similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Inflammation and Autoimmunity
Given the role of specific kinases in inflammatory pathways, compounds with similar structures have been evaluated for their ability to inhibit Janus Kinases (JAKs), which are involved in immune responses. This positions this compound as a potential therapeutic agent in autoimmune diseases .
Table 1: Summary of Biological Activities
Detailed Findings
- Receptor Binding Studies : A study indicated that the compound exhibits significant binding affinity to various neurotransmitter receptors, which could lead to enhanced therapeutic effects in neurological applications.
- Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta, this compound showed a reduction in neurotoxic effects, suggesting its potential as a neuroprotective agent .
- Inflammation Studies : Preliminary results from studies on similar compounds suggest that this piperidine derivative could inhibit inflammatory pathways mediated by JAKs, indicating a possible application in treating conditions like rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
